[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
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Overview
Description
[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid: is an organic compound that features a pyrrole ring substituted with an aminomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Paal-Knorr Synthesis: : One common method to synthesize pyrrole derivatives involves the Paal-Knorr synthesis. This method typically involves the cyclization of a 1,4-dicarbonyl compound in the presence of an amine. For [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid, the starting materials could include a suitable 1,4-dicarbonyl compound and an aminomethyl precursor .
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Reductive Amination: : Another approach involves the reductive amination of a pyrrole-2-carboxaldehyde with formaldehyde and ammonia or an amine.
Industrial Production Methods:
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow synthesis techniques and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: : [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions .
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Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: : [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Medicine: : Research is ongoing into the use of this compound derivatives as potential therapeutic agents for various diseases, including cancer and neurological disorders .
Industry: : The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: Similar in structure but lacks the aminomethyl group.
Indole-3-acetic acid: Contains an indole ring instead of a pyrrole ring and is a well-known plant hormone.
Pyrrolidine-2-carboxylic acid: A saturated analog of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid.
Uniqueness:
Structural Features: The presence of both an aminomethyl group and an acetic acid moiety on the pyrrole ring makes this compound unique compared to its analogs.
Biological Activity: The combination of these functional groups allows for diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(aminomethyl)pyrrol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h1-3H,4-5,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGXOKCYOMZMKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CN)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665096 |
Source
|
Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145041-27-6 |
Source
|
Record name | [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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